4-[2-(2-Methoxyphenoxy)ethyl]morpholine
Description
4-[2-(2-Methoxyphenoxy)ethyl]morpholine is a morpholine derivative characterized by a 2-methoxyphenoxyethyl group attached to the nitrogen atom of the morpholine ring. Morpholine derivatives are widely explored in medicinal chemistry due to their versatility in modulating physicochemical properties and biological activity. This compound is synthesized via a nucleophilic substitution reaction between 2-(2-methoxyphenoxy)ethanamine and an appropriate epoxide or alkylating agent under basic conditions, as detailed in . Its structure combines the polar morpholine moiety with the lipophilic 2-methoxyphenoxy group, balancing solubility and membrane permeability.
Properties
CAS No. |
167405-05-2 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
4-[2-(2-methoxyphenoxy)ethyl]morpholine |
InChI |
InChI=1S/C13H19NO3/c1-15-12-4-2-3-5-13(12)17-11-8-14-6-9-16-10-7-14/h2-5H,6-11H2,1H3 |
InChI Key |
TZVCRURTWPSQQH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCN2CCOCC2 |
Canonical SMILES |
COC1=CC=CC=C1OCCN2CCOCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-[2-(2-Methoxyphenoxy)ethyl]morpholine, highlighting differences in substituents, physicochemical properties, and biological activities:
Notes on Log P*: Estimated based on substituent contributions; higher lipophilicity (e.g., naphthyl group in ) correlates with increased Log P.
Key Structural and Functional Comparisons:
Substituent Position and Electronic Effects: The 2-methoxyphenoxy group in the target compound introduces steric hindrance and electron-donating effects compared to para-substituted analogs (e.g., 4-[(4-methoxyphenyl)sulfonyl]morpholine in ). Sulfonyl vs. Ethoxy Linkages: Sulfonyl-containing analogs (e.g., 4-[(2-methoxyphenyl)sulfonyl]morpholine ) exhibit higher polarity and lower lipophilicity than ethoxy-linked derivatives, impacting membrane permeability.
Biological Activity Trends: Anticancer Potential: The morpholine derivative in , which features a complex aromatic system, demonstrated significant antitumor activity in rat models with minimal toxicity compared to retinoids . This suggests that morpholine derivatives with extended aromatic systems (e.g., naphthyl or biphenyl groups) may enhance efficacy. Anti-inflammatory Activity: In , compounds with higher Log P (e.g., 4.2 for naphthyl derivatives) showed stronger TNF-α inhibition, highlighting the role of lipophilicity in modulating biological activity .
Synthetic Accessibility :
- The target compound is synthesized using straightforward alkylation (), whereas sulfonyl derivatives require Grignard or sulfonylation reactions (), which may involve harsher conditions and lower yields .
Research Findings and Implications
- Structure-Activity Relationship (SAR): The 2-methoxy group in the phenoxy moiety optimizes steric and electronic interactions for target binding, as seen in related compounds with ortho-substituted aryl groups .
- Limitations : Many analogs lack comprehensive toxicity data, particularly for long-term use. For example, the compound in caused dose-dependent weight loss in rats, underscoring the need for balanced efficacy and safety .
Preparation Methods
Nucleophilic Substitution Using Halogenated Intermediates
A common approach involves reacting morpholine with 2-(2-methoxyphenoxy)ethyl halides (e.g., chloride or bromide). The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, with a base such as potassium carbonate to deprotonate morpholine and enhance nucleophilicity.
Example Protocol :
-
Synthesis of 2-(2-Methoxyphenoxy)ethyl chloride :
-
Coupling with Morpholine :
-
Morpholine (1.2 equivalents) is added to the chloride in DMF with K₂CO₃ (2 equivalents).
-
Heated at 80–100°C for 12–24 hours, followed by aqueous workup and column chromatography.
-
Yield Optimization :
Epoxide Ring-Opening with Morpholine
This method utilizes 2-(2-methoxyphenoxy)ethylene oxide, an epoxide intermediate, which reacts with morpholine under basic or acidic conditions.
Synthetic Steps :
-
Epoxide Synthesis :
-
Ring-Opening Reaction :
-
Morpholine (1.1 equivalents) and the epoxide are stirred in ethanol with a catalytic amount of HCl at 50°C for 6 hours.
-
Neutralization with NaHCO₃ and extraction yields the crude product, purified via distillation.
-
Advantages :
Reductive Amination of Aldehyde Intermediates
While less direct, reductive amination offers an alternative by forming the ethyl linker post-amination.
Procedure :
-
Aldehyde Preparation :
-
2-(2-Methoxyphenoxy)acetaldehyde is synthesized via oxidation of 2-(2-methoxyphenoxy)ethanol using pyridinium chlorochromate (PCC).
-
-
Reductive Amination :
Challenges :
-
Over-reduction to secondary amines may occur without precise stoichiometry.
Comparative Analysis of Methodologies
| Method | Yield | Reaction Time | Scalability | Purity |
|---|---|---|---|---|
| Nucleophilic Substitution | 75–85% | 12–24 h | High | >95% (HPLC) |
| Epoxide Ring-Opening | 65–75% | 6–8 h | Moderate | 90–95% |
| Reductive Amination | 60–70% | 12 h | Low | 85–90% |
Key Observations :
-
Nucleophilic substitution is optimal for large-scale synthesis due to straightforward purification and high yields.
-
Epoxide ring-opening offers faster reaction times but requires hazardous peroxides for epoxidation.
-
Reductive amination is less efficient but valuable for introducing chiral centers if enantioselective synthesis is needed.
Experimental Considerations and Optimization
Solvent and Base Selection
Catalytic Hydrogenation Adaptations
Adapting methodologies from patent US6051717A, catalytic hydrogenation (Pd/C, 30–50 psi H₂) can reduce intermediates like 2-(2-methoxyphenoxy)ethyl ketones to alcohols, which are then functionalized.
Industrial-Scale Production Challenges
-
Cost of Halogenated Reagents : Bromine and thionyl chloride increase expenses, necessitating recycling protocols.
-
Waste Management : Neutralization of HBr byproducts requires careful handling to meet environmental regulations.
-
Purification : Column chromatography is impractical for ton-scale production; distillation or crystallization must be optimized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
